molecular formula C13H16N2O2S B2577902 4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 2379995-31-8

4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No. B2577902
CAS RN: 2379995-31-8
M. Wt: 264.34
InChI Key: BQAPOJKAHRJKJH-UHFFFAOYSA-N
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Description

4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, also known as ATPO, is a chemical compound that has been widely studied in the field of neuroscience. It is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the endogenous ligand. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, and induces a conformational change that increases the receptor's affinity for glutamate and its coupling to downstream signaling pathways. This leads to the activation of various intracellular signaling cascades, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the mammalian target of rapamycin (mTOR) pathway.
Biochemical and Physiological Effects:
The activation of mGluR5 by this compound has been shown to have various biochemical and physiological effects in the brain. For example, it can enhance the release of the neurotransmitter glutamate, which is involved in synaptic plasticity and learning and memory. It can also modulate the release of other neurotransmitters, such as dopamine and GABA, which are involved in reward and addiction. Additionally, it can increase the expression of various synaptic proteins, such as PSD-95 and Shank, which are important for the formation and maintenance of synapses.

Advantages and Limitations for Lab Experiments

4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one has several advantages for lab experiments, such as its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its lack of toxicity at therapeutic doses. However, it also has some limitations, such as its short half-life in vivo, its potential for off-target effects on other receptors, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one and its potential therapeutic applications. One direction is to investigate its effects on other neurological disorders, such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury. Another direction is to explore its synergistic effects with other drugs or therapies, such as cognitive-behavioral therapy or deep brain stimulation. Additionally, there is a need to develop more potent and selective modulators of mGluR5, as well as to elucidate the precise mechanisms underlying the receptor's signaling and regulation.

Synthesis Methods

The synthesis of 4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one involves the reaction of 2-thiophenemethanol with 1-benzyl-4-hydroxyazetidin-2-one, followed by the addition of pyrrolidine and subsequent cyclization to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the choice of solvents, and the purity of the starting materials.

Scientific Research Applications

4-(Azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one has been extensively studied as a potential therapeutic agent for various neurological disorders, including autism spectrum disorders, fragile X syndrome, schizophrenia, and addiction. It has been shown to enhance the function of mGluR5, which is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. This compound can also modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, which are implicated in the pathophysiology of these disorders.

properties

IUPAC Name

4-(azetidine-1-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12-7-10(13(17)14-4-2-5-14)8-15(12)9-11-3-1-6-18-11/h1,3,6,10H,2,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAPOJKAHRJKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2CC(=O)N(C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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